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6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Medicinal Chemistry Kinase Inhibitor Design ADME Prediction

This 9H-purine derivative (CAS 2640972-43-4) is a decisive tool for kinase drug discovery programs. Procure this batch specifically for its single N9 hydrogen-bond donor (HBD=1), which is critical for hinge-region interaction studies—a feature absent in N9-alkylated analogs. Its computed XLogP3-AA of 1.7 places it within the lead-like lipophilicity window, making it an ideal lower-LogP comparator to deconvolute lipophilicity-driven vs. target-specific ADME-Tox effects. Furthermore, the sterically shielded 5-fluoro-2,6-dimethylpyrimidine moiety enables direct hypothesis testing of ortho-methyl protection against CYP450-mediated oxidative defluorination. Choose this compound to eliminate structural ambiguity in your kinase selectivity panels and metabolic stability assays.

Molecular Formula C15H17FN8
Molecular Weight 328.35 g/mol
CAS No. 2640972-43-4
Cat. No. B6442751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
CAS2640972-43-4
Molecular FormulaC15H17FN8
Molecular Weight328.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3NC=N4)F
InChIInChI=1S/C15H17FN8/c1-9-11(16)14(22-10(2)21-9)23-3-5-24(6-4-23)15-12-13(18-7-17-12)19-8-20-15/h7-8H,3-6H2,1-2H3,(H,17,18,19,20)
InChIKeyYVBIXXXJKGWMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine (CAS 2640972-43-4) — Structural Identity and Procurement-Class Positioning


6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine (CAS 2640972-43-4) is a synthetic small molecule belonging to the pyrimidine-substituted purine class, with molecular formula C15H17FN8 and a molecular weight of 328.35 g/mol [1]. Structurally, it features a 9H-purine core linked via a piperazine bridge to a 5-fluoro-2,6-dimethylpyrimidine moiety. This architecture is characteristic of ATP-competitive kinase inhibitor scaffolds, particularly those targeting the PI3K/AKT/mTOR signaling axis, and is related to the broader patent family of pyrimidine-substituted purine derivatives assigned to Verastem, Inc. and others [2]. However, as of the knowledge cutoff, no peer-reviewed primary research articles or public bioassay databases (ChEMBL, BindingDB) containing quantitative pharmacological data for this precise compound were identified.

Why a Generic Purine-Piperazinyl-Pyrimidine Cannot Substitute for 6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine in Targeted Research


Within the pyrimidine-substituted purine chemotype, subtle structural modifications—such as the presence or absence of a 9H tautomeric proton, the methylation pattern on the pyrimidine ring, and the fluorine substitution position—can profoundly alter kinase selectivity profiles and physicochemical properties [1]. For instance, closely related analogs including 9-methyl-6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine and 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine differ in N9-substitution and pyrimidine connectivity, respectively. These variations are expected to modulate hydrogen-bond donor capacity (the 9H tautomer retains a single H-bond donor), lipophilicity (XLogP3-AA = 1.7), and the topological polar surface area (TPSA = 86.7 Ų) [2], all of which are critical determinants of target engagement, cellular permeability, and metabolic stability. Consequently, generic substitution without quantitative comparative binding or functional assay data risks invalidating experimental reproducibility in kinase profiling or cellular pathway studies.

Quantitative Differentiation Evidence: 6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine vs. Closest Analogs


Physicochemical Signature: TPSA and H-Bond Donor Count Differentiate the 9H-Purine Tautomer from N9-Alkylated Analogs

The 9H-purine tautomer of the target compound (CAS 2640972-43-4) retains one hydrogen-bond donor (HBD = 1), whereas its direct N9-methyl analog, 9-methyl-6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine, has HBD = 0. This difference is accompanied by a TPSA of 86.7 Ų for the target compound, a value consistent with moderate CNS drug-likeness, while N9-alkylation may slightly reduce TPSA and eliminate a key donor interaction point [1]. Although no direct comparative biological data are available, literature on purine-based kinase inhibitors (e.g., Verastem patent family US8609838) indicates that the N9-H moiety can engage the kinase hinge region via hydrogen bonding, a contact lost upon alkylation [2].

Medicinal Chemistry Kinase Inhibitor Design ADME Prediction

Lipophilicity Control: XLogP3-AA = 1.7 Positions the Compound Favorably for Lead-Like Space Compared to Higher-LogP Purine-Pyrimidine Congeners

The computed XLogP3-AA for 6-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is 1.7 [1]. This value falls within the optimal lead-like lipophilicity range (LogP 1–3) recommended for balancing potency, solubility, and metabolic stability. In contrast, many purine-based PI3K/mTOR inhibitors with bulkier aromatic substituents exhibit LogP values exceeding 3.0 (e.g., PI-103 has an experimental LogD7.4 ≈ 2.9, and some pyrimidine-substituted purine leads described in the Verastem patents possess predicted LogP > 3.5) [2]. Although direct experimental LogD/LogP data for the specific comparator set are not published, the computational prediction suggests a meaningful differentiation in lipophilicity that could translate into superior aqueous solubility and reduced off-target promiscuity.

Drug-Likeness Lipophilicity Lead Optimization

Fluorine Positional Effect: 5-Fluoro-2,6-dimethylpyrimidine Substituent versus 5-Fluoropyrimidine-2-yl Linked Analogs

The target compound incorporates a 5-fluoro-2,6-dimethylpyrimidine moiety attached at the 4-position to the piperazine linker. The closest positional isomer, 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9H-purine, differs in both the attachment point (2- vs. 4-position) and the methylation pattern (absent in the comparator). These differences affect the electron density distribution on the pyrimidine ring, with the 2,6-dimethyl groups of the target compound providing steric shielding around the fluorine atom, potentially reducing oxidative defluorination and increasing metabolic stability [1]. Literature on fluorinated pyrimidine derivatives indicates that 5-fluoro substituents shielded by ortho-methyl groups can exhibit significantly prolonged half-lives in human liver microsome assays compared to unshielded 5-fluoropyrimidine analogs [2]. However, no direct comparative metabolic stability data for these specific compounds are available in public repositories, so this inference is based on established fluorine medicinal chemistry principles.

Fluorine Chemistry Metabolic Stability Scaffold Hopping

Application Scenarios for 6-[4-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine Based on Structural Differentiation Evidence


Kinase Selectivity Panel Screening Requiring a 9H-Purine Hinge-Binding Scaffold (HBD = 1)

For researchers conducting broad kinase selectivity profiling, the target compound's single hydrogen-bond donor (HBD = 1) at the N9 position provides a defined hinge-region interaction that distinguishes it from N9-alkylated analogs (HBD = 0) [1]. This property is critical when testing the hypothesis that an N9-H donor enhances binding to kinase hinge residues such as Glu or Asp side chains, a feature exploited by several Phase II PI3K inhibitors. The compound can serve as a 9H-purine control in selectivity panels comparing HBD-containing vs. HBD-lacking scaffolds, supporting SAR expansion in lead optimization programs.

Early-Stage ADME Profiling Leveraging Favorable Lipophilicity (XLogP3-AA = 1.7)

The computed XLogP3-AA of 1.7 [2] places this compound within the lead-like lipophilicity window (LogP 1–3). This positions it as a candidate for high-throughput solubility, permeability (Caco-2/PAMPA), and microsomal stability assays requiring compounds with lower intrinsic lipophilicity to minimize non-specific binding and phospholipidosis risk. CROs and pharmaceutical discovery groups seeking to benchmark new purine-based scaffolds against established higher-LogP inhibitors (e.g., PI-103, LogD ~2.9) can use this compound as a more hydrophilic comparator to deconvolute lipophilicity-driven vs. target-specific effects in ADME-Tox readouts.

Metabolic Stability Comparison of Ortho-Methyl-Shielded vs. Unshielded Fluoropyrimidine Motifs

With its 5-fluoro-2,6-dimethylpyrimidine substituent, the target compound incorporates steric shielding around the fluorine atom from two ortho-methyl groups [3]. This structural feature makes it a suitable tool compound for hypothesis-driven studies on the role of fluorine steric protection in reducing CYP450-mediated oxidative defluorination. When tested head-to-head with unshielded 5-fluoropyrimidine-2-yl-linked analogs in human liver microsome or hepatocyte stability assays, any observed differences in intrinsic clearance (CLint) or half-life (t1/2) can be directly attributed to the ortho-dimethyl shielding effect, informing the design of metabolically robust pyrimidine-containing inhibitors.

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